molecular formula C9H10OS B11715233 1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one

1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one

Cat. No.: B11715233
M. Wt: 166.24 g/mol
InChI Key: KQFRWDSOHCFHFQ-YUMQZZPRSA-N
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Description

1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one is a chemical compound featuring a cyclopropyl group substituted with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one typically involves the cyclopropanation of a suitable precursor, such as a thiophene derivative, followed by functionalization to introduce the ethanone group. Common synthetic methods include:

    Cyclopropanation: This step can be achieved using reagents like diazomethane or Simmons-Smith reagents.

    Functionalization: Introduction of the ethanone group can be performed using Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group may confer rigidity and influence the compound’s binding affinity. Pathways involved may include modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

    Thiophene: A simpler analog with a five-membered ring containing sulfur.

    Cyclopropyl ketones: Compounds with a cyclopropyl group and a ketone functional group.

    Thiophene derivatives: Compounds with various substituents on the thiophene ring.

Uniqueness: 1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one is unique due to the combination of the cyclopropyl group and the thiophene ring, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

1-[(1R,2S)-2-thiophen-2-ylcyclopropyl]ethanone

InChI

InChI=1S/C9H10OS/c1-6(10)7-5-8(7)9-3-2-4-11-9/h2-4,7-8H,5H2,1H3/t7-,8-/m0/s1

InChI Key

KQFRWDSOHCFHFQ-YUMQZZPRSA-N

Isomeric SMILES

CC(=O)[C@@H]1C[C@@H]1C2=CC=CS2

Canonical SMILES

CC(=O)C1CC1C2=CC=CS2

Origin of Product

United States

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